N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)isobutyramide N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)isobutyramide
Brand Name: Vulcanchem
CAS No.: 1017657-43-0
VCID: VC7784527
InChI: InChI=1S/C16H21NO3S/c1-4-13-5-7-14(8-6-13)17(16(18)12(2)3)15-9-10-21(19,20)11-15/h5-10,12,15H,4,11H2,1-3H3
SMILES: CCC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(C)C
Molecular Formula: C16H21NO3S
Molecular Weight: 307.41

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)isobutyramide

CAS No.: 1017657-43-0

Cat. No.: VC7784527

Molecular Formula: C16H21NO3S

Molecular Weight: 307.41

* For research use only. Not for human or veterinary use.

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)isobutyramide - 1017657-43-0

Specification

CAS No. 1017657-43-0
Molecular Formula C16H21NO3S
Molecular Weight 307.41
IUPAC Name N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-2-methylpropanamide
Standard InChI InChI=1S/C16H21NO3S/c1-4-13-5-7-14(8-6-13)17(16(18)12(2)3)15-9-10-21(19,20)11-15/h5-10,12,15H,4,11H2,1-3H3
Standard InChI Key CWLAWIWPZAMIIX-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(C)C

Introduction

Chemical Overview

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)isobutyramide is a synthetic organic compound that likely belongs to the class of sulfonamides and amides. Its structure includes:

  • Dioxido-dihydrothiophene moiety: A thiophene ring oxidized to include two oxygen atoms (sulfone group).

  • 4-Ethylphenyl substituent: A benzene ring substituted with an ethyl group at the para position.

  • Isobutyramide group: An amide functional group attached to an isobutyl chain.

This combination of functional groups suggests that the compound may have unique chemical and biological properties, making it a potential candidate for research in medicinal chemistry or material science.

Functional Groups

The compound's functional groups are critical in determining its reactivity and potential applications:

  • Sulfone group: Enhances polarity and may interact with biological targets such as enzymes or receptors.

  • Amide bond: Provides stability and potential for hydrogen bonding in biological systems.

  • Aromatic ring (4-ethylphenyl): Contributes to hydrophobic interactions and may influence binding affinity in biological systems.

Molecular Formula and Weight

The molecular formula can be deduced as C15H19NO3SC_{15}H_{19}NO_3S, with a molecular weight of approximately 293 g/mol.

Medicinal Chemistry

Compounds with sulfone and amide groups are often explored for their pharmacological properties, including:

  • Antimicrobial activity: Sulfones are known for their role in antibiotics like dapsone.

  • Anti-inflammatory properties: The amide group may contribute to enzyme inhibition, particularly cyclooxygenase (COX).

Material Science

The combination of aromatic and polar functional groups could make this compound a candidate for:

  • Polymer synthesis: As a monomer or cross-linking agent.

  • Electronic materials: Due to the thiophene derivative's conductivity potential.

General Synthetic Route

The synthesis of this compound would likely involve:

  • Thiophene oxidation: Introduction of the sulfone group into a thiophene ring using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Amide formation: Coupling of the isobutyramide moiety to the oxidized thiophene using reagents like carbodiimides (e.g., DCC).

  • Substitution on the phenyl ring: Introduction of the ethyl group via Friedel-Crafts alkylation or other alkylation methods.

Challenges

Key challenges in synthesis might include:

  • Maintaining regioselectivity during alkylation.

  • Avoiding overoxidation of the thiophene ring.

Comparison with Related Compounds

Compound NameKey Difference
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-benzamideMethoxy instead of ethyl substitution
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-benzamideIsopropyl instead of ethyl substitution

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